molecular formula C15H14FN3 B2925903 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole CAS No. 2415465-31-3

2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole

Cat. No. B2925903
CAS RN: 2415465-31-3
M. Wt: 255.296
InChI Key: CEHQUDXAOFJZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is known to be overexpressed in various types of cancer, including prostate cancer, and is associated with poor prognosis. The inhibition of EZH2 by CPI-1205 has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Mechanism of Action

2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole targets the EZH2 enzyme, which is responsible for adding methyl groups to histone proteins. Histone methylation plays a critical role in regulating gene expression, and aberrant methylation is associated with various types of cancer. By inhibiting EZH2, this compound reduces histone methylation and alters the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation and improve insulin sensitivity in mouse models of obesity and diabetes. These effects are thought to be mediated through the regulation of gene expression by EZH2 inhibition.

Advantages and Limitations for Lab Experiments

One advantage of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole is its specificity for EZH2, which reduces the likelihood of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole. One direction is the investigation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the exploration of its potential use in other types of cancer, such as lymphoma or leukemia. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on gene expression.

Synthesis Methods

The synthesis of 2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole involves the reaction of 6-cyclopropyl-5-fluoropyrimidine-4-amine with 1,3-dihydroisoindole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

2-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole has been extensively studied in preclinical models of prostate cancer and has shown promising results. In vitro studies have demonstrated that this compound inhibits the growth of prostate cancer cells and induces apoptosis (programmed cell death). In vivo studies using mouse models of prostate cancer have also shown that this compound inhibits tumor growth and improves survival.

properties

IUPAC Name

2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3/c16-13-14(10-5-6-10)17-9-18-15(13)19-7-11-3-1-2-4-12(11)8-19/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHQUDXAOFJZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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